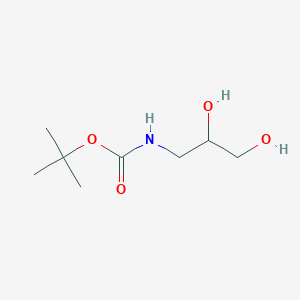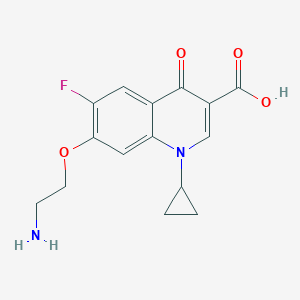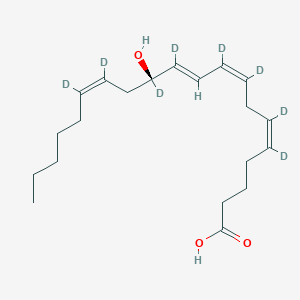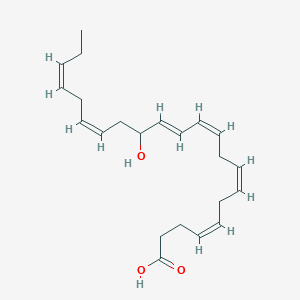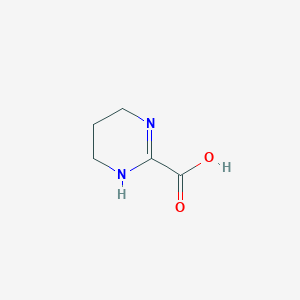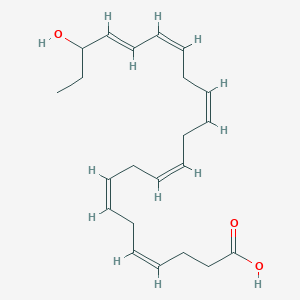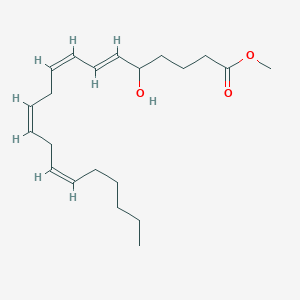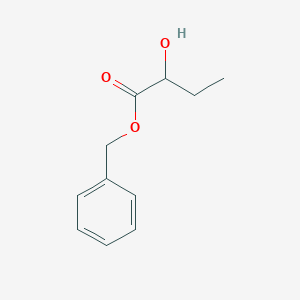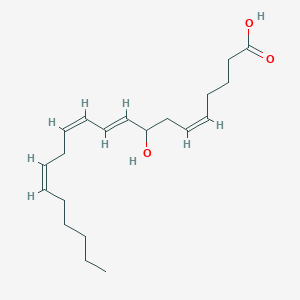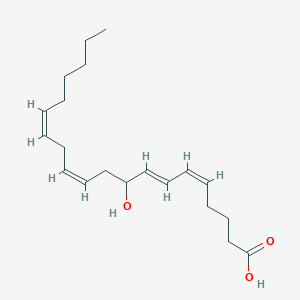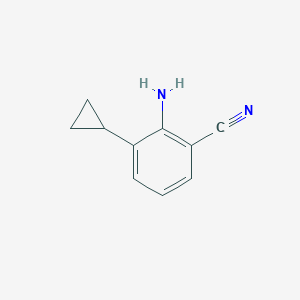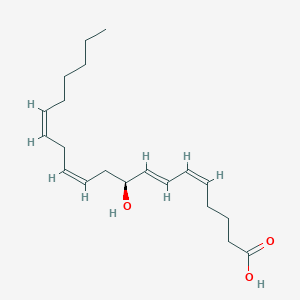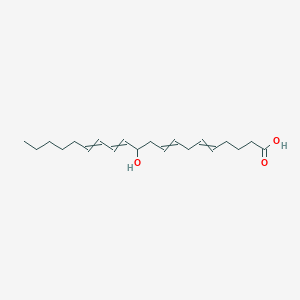![molecular formula C11H10O B163620 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde CAS No. 133696-70-5](/img/structure/B163620.png)
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde, also known as TAC, is a cyclic organic compound with a unique structure. It is widely used in scientific research for its ability to interact with biological molecules and its potential applications in drug discovery.
Mécanisme D'action
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde interacts with biological molecules, particularly with proteins, by forming covalent bonds. It has been found to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde also interacts with proteins involved in the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Effets Biochimiques Et Physiologiques
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has been found to exhibit various biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. It has also been found to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has several advantages for lab experiments, including its ability to interact with biological molecules and its potential applications in drug discovery. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde research, including:
1. Further studies on the mechanism of action of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde and its interactions with biological molecules.
2. Development of new 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde derivatives with improved solubility and bioavailability.
3. Studies on the potential use of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde in combination with other drugs for cancer treatment.
4. Investigation of the potential use of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde in treating other neurodegenerative diseases.
5. Studies on the potential use of 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde in other areas of medicine, such as cardiovascular diseases and diabetes.
In conclusion, 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde is a unique cyclic organic compound with potential applications in drug discovery and scientific research. Its ability to interact with biological molecules and exhibit various biochemical and physiological effects makes it a promising area of study for future research.
Méthodes De Synthèse
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde can be synthesized by various methods, including the Diels-Alder reaction, catalytic hydrogenation, and Grignard reaction. The Diels-Alder reaction is the most commonly used method for 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde synthesis, which involves the reaction between cyclopentadiene and maleic anhydride.
Applications De Recherche Scientifique
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has been extensively studied for its potential applications in drug discovery, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. 1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
133696-70-5 |
|---|---|
Nom du produit |
1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde |
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde |
InChI |
InChI=1S/C11H10O/c12-6-10-9-5-7-3-1-2-4-8(7)11(9)10/h1-4,6,9-11H,5H2 |
Clé InChI |
DEQNOXDXQROZSN-UHFFFAOYSA-N |
SMILES |
C1C2C(C2C3=CC=CC=C31)C=O |
SMILES canonique |
C1C2C(C2C3=CC=CC=C31)C=O |
Synonymes |
Cycloprop[a]indene-1-carboxaldehyde, 1,1a,6,6a-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



